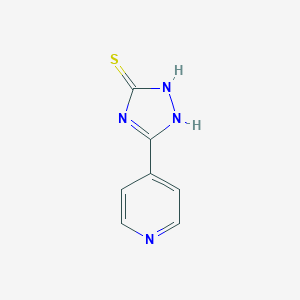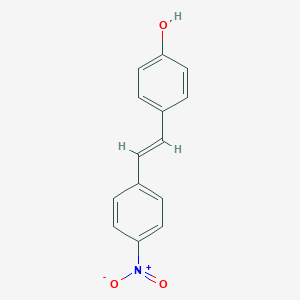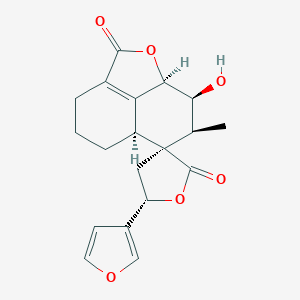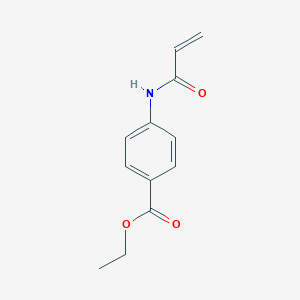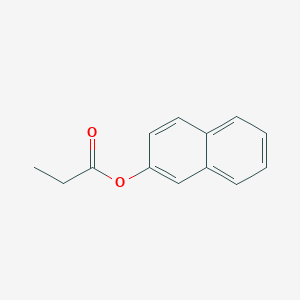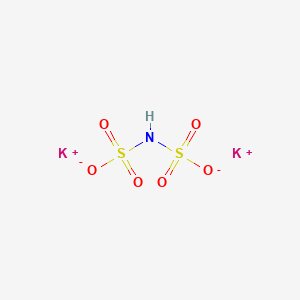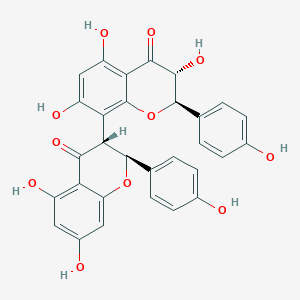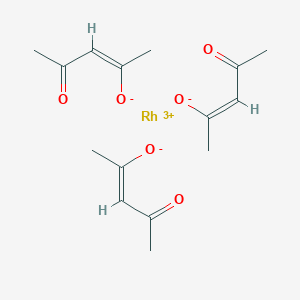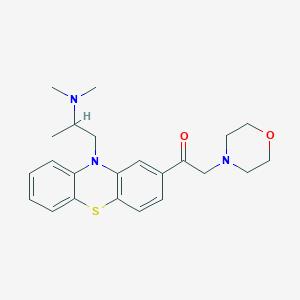
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the phenothiazine family, which is widely used in medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- is complex and varies depending on the application. In medicine, this compound acts by blocking dopamine receptors, which reduces the symptoms of psychosis. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In cancer treatment, it induces apoptosis and inhibits cell proliferation. In agriculture, it acts by disrupting the nervous system of insects and inhibiting plant growth.
Effets Biochimiques Et Physiologiques
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has various biochemical and physiological effects depending on the application. In medicine, it can cause sedation, hypotension, and extrapyramidal symptoms. In agriculture, it can cause toxicity to non-target organisms and environmental pollution. In material science, it can affect the properties of the synthesized materials.
Avantages Et Limitations Des Expériences En Laboratoire
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has several advantages and limitations for lab experiments. Its availability, low cost, and ease of synthesis make it an attractive compound for scientific research. However, its toxicity, instability, and potential environmental impact limit its use in some applications.
Orientations Futures
There are several future directions for the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)-. In medicine, further research is needed to explore its potential as an antipsychotic, anti-inflammatory, and anticancer agent. In agriculture, more studies are required to evaluate its efficacy and safety as an insecticide and herbicide. In material science, it can be used as a building block for the synthesis of new materials with unique properties. Overall, the study of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has the potential to contribute to various fields and lead to the development of new technologies and treatments.
Méthodes De Synthèse
The synthesis of Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- involves the condensation reaction between 10-chloro-2-(morpholinoacetyl)phenothiazine and 2-(dimethylamino)propylamine. This reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the compound can be determined through various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
Applications De Recherche Scientifique
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- has been extensively studied in scientific research due to its potential applications in various fields. In medicine, this compound has been investigated for its antipsychotic, anti-inflammatory, and anticancer properties. In agriculture, it has been explored for its insecticidal and herbicidal activities. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
13082-24-1 |
|---|---|
Nom du produit |
Phenothiazine, 10-(2-(dimethylamino)propyl)-2-(morpholinoacetyl)- |
Formule moléculaire |
C23H29N3O2S |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]-2-morpholin-4-ylethanone |
InChI |
InChI=1S/C23H29N3O2S/c1-17(24(2)3)15-26-19-6-4-5-7-22(19)29-23-9-8-18(14-20(23)26)21(27)16-25-10-12-28-13-11-25/h4-9,14,17H,10-13,15-16H2,1-3H3 |
Clé InChI |
WLZQYAHCMAYIJT-UHFFFAOYSA-N |
SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
SMILES canonique |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CN4CCOCC4)N(C)C |
Synonymes |
10-(2-Dimethylaminopropyl)-10H-phenothiazin-2-yl(morpholinomethyl) ketone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




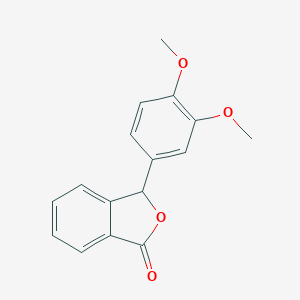

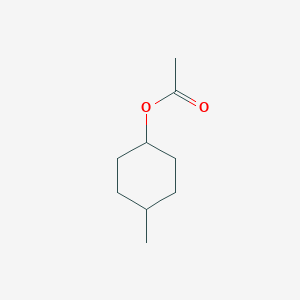
![2-Amino-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B88015.png)
![2-[(3R,3aR,5aS,6S,7S,9aR,9bS)-6-(2-hydroxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]ethanol](/img/structure/B88017.png)
